molecular formula C9H7ClO B106304 1-(2-chlorophenyl)-2-propyn-1-ol CAS No. 19115-29-8

1-(2-chlorophenyl)-2-propyn-1-ol

Cat. No.: B106304
CAS No.: 19115-29-8
M. Wt: 166.6 g/mol
InChI Key: MUENINFVGCDNTE-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-2-propyn-1-ol is an organic compound characterized by the presence of a chloro-substituted phenyl ring attached to a propynyl group with a hydroxyl functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-chlorophenyl)-2-propyn-1-ol can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, yielding the desired product after purification.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(2-chlorophenyl)-2-propyn-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The triple bond can be reduced to a double or single bond using hydrogenation catalysts like palladium on carbon.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of 1-(2-Chloro-phenyl)-prop-2-YN-1-one.

    Reduction: Formation of 1-(2-Chloro-phenyl)-prop-2-ene-1-ol or 1-(2-Chloro-phenyl)-propane-1-ol.

    Substitution: Formation of 1-(2-Amino-phenyl)-prop-2-YN-1-OL or 1-(2-Thio-phenyl)-prop-2-YN-1-OL.

Scientific Research Applications

1-(2-chlorophenyl)-2-propyn-1-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-2-propyn-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro and hydroxyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • 1-(2-Bromo-phenyl)-prop-2-YN-1-OL
  • 1-(2-Fluoro-phenyl)-prop-2-YN-1-OL
  • 1-(2-Iodo-phenyl)-prop-2-YN-1-OL

Comparison: 1-(2-chlorophenyl)-2-propyn-1-ol is unique due to the presence of the chloro group, which can influence its reactivity and interactions compared to its bromo, fluoro, and iodo analogs. The chloro group provides a balance between reactivity and stability, making it a versatile compound for various applications.

Properties

IUPAC Name

1-(2-chlorophenyl)prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c1-2-9(11)7-5-3-4-6-8(7)10/h1,3-6,9,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUENINFVGCDNTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C1=CC=CC=C1Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70446350
Record name 1-(2-CHLORO-PHENYL)-PROP-2-YN-1-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19115-29-8
Record name 1-(2-CHLORO-PHENYL)-PROP-2-YN-1-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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